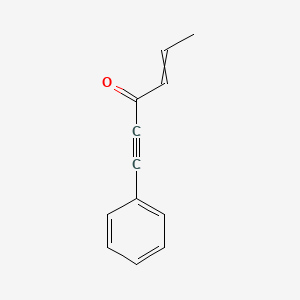
1-Phenylhex-4-en-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylhex-4-en-1-yn-3-one is an organic compound with the molecular formula C12H10O. It is characterized by a phenyl group attached to a hexen-ynone backbone. This compound is of interest due to its unique structure, which combines an aromatic ring with both alkene and alkyne functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylhex-4-en-1-yn-3-one can be synthesized via palladium-catalyzed sequential decarboxylation and carbonylation of allyl alkynoates. The typical procedure involves the use of allyl alkynoates, palladium catalysts, and t-butylisonitrile in toluene under nitrogen at room temperature .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylhex-4-en-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of phenylhex-4-en-1-yn-3-one derivatives with additional oxygen functionalities.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenylhex-4-en-1-yn-3-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylhex-4-en-1-yn-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenylhex-4-en-1-yn-3-one involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functionalities can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects. The phenyl group also contributes to the compound’s ability to interact with aromatic receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-hexyn-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Phenyl-1-penten-4-yn-3-ol: Contains a penten-ynone backbone with a hydroxyl group.
Uniqueness: 1-Phenylhex-4-en-1-yn-3-one is unique due to its combination of aromatic, alkyne, and alkene functionalities, which provide a versatile platform for chemical modifications and biological interactions .
Eigenschaften
CAS-Nummer |
63124-72-1 |
|---|---|
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-phenylhex-4-en-1-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3 |
InChI-Schlüssel |
JVFQHXGHLZGVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


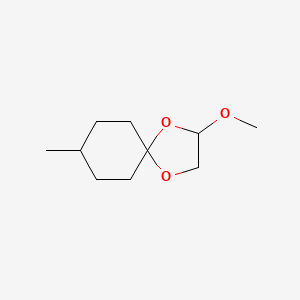
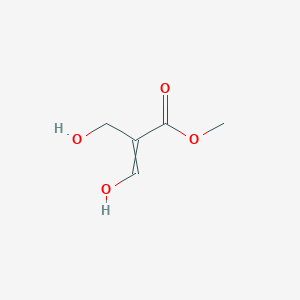
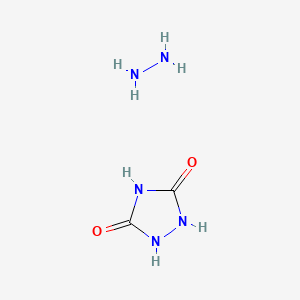
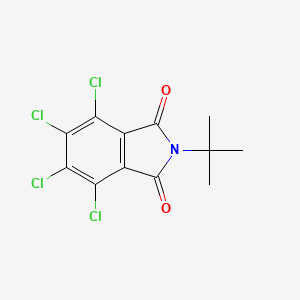
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
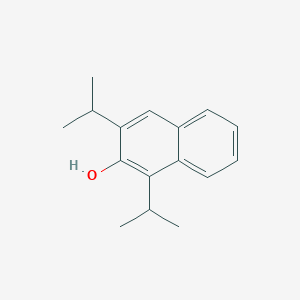
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
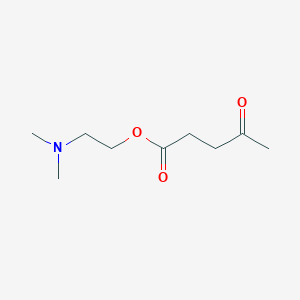
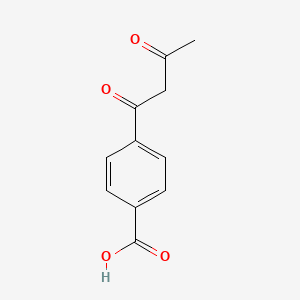
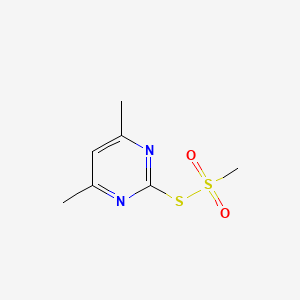
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
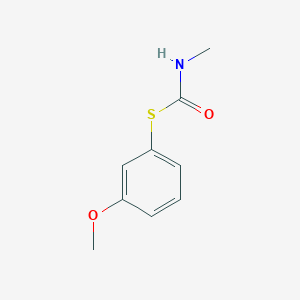
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
